molecular formula C17H18N2O3S2 B10887990 ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10887990
M. Wt: 362.5 g/mol
InChI Key: SSPFMZYYQQYFSN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a cyclopentane ring. The molecule is substituted at position 2 with a [(pyridin-2-ylsulfanyl)acetyl]amino group and at position 3 with an ethoxycarbonyl moiety. This structural motif is common in medicinal chemistry due to the thiophene ring’s aromatic stability and the versatility of the acetamide side chain for functionalization.

The synthesis of related cyclopenta[b]thiophene derivatives typically begins with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1), which undergoes further functionalization via reactions such as acylation, alkylation, or cyclization .

Properties

Molecular Formula

C17H18N2O3S2

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O3S2/c1-2-22-17(21)15-11-6-5-7-12(11)24-16(15)19-13(20)10-23-14-8-3-4-9-18-14/h3-4,8-9H,2,5-7,10H2,1H3,(H,19,20)

InChI Key

SSPFMZYYQQYFSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions.

    Introduction of the Pyridylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a pyridylsulfanyl moiety is introduced to the cyclopenta[b]thiophene core.

    Acetylation and Amidation: The acetyl group is introduced via acetylation reactions, followed by amidation to attach the amino group.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiophene compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
  • Neuroactive Properties : The presence of the pyridine ring suggests potential neuroactive effects. Research into related compounds has indicated their ability to interact with neuropeptide receptors, which could lead to therapeutic applications in treating neurological disorders .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of thiophene derivatives, suggesting their utility in preventing oxidative stress-related diseases .

Therapeutic Applications

The diverse biological activities of this compound position it as a candidate for several therapeutic applications:

  • Antibacterial and Antifungal Agents : Given its antimicrobial properties, this compound could be developed into new treatments for bacterial and fungal infections.
  • Neurological Disorders : Its potential neuroactive properties may lead to applications in treating conditions such as depression or anxiety through modulation of neuropeptide pathways .
  • Antioxidants in Health Supplements : The antioxidant capabilities suggest possible roles in dietary supplements aimed at reducing oxidative damage in cells.

Case Studies

Several studies have explored the synthesis and evaluation of similar compounds:

  • A study published in the International Journal of Current Microbiology and Applied Sciences evaluated the synthesis of substituted thiophenes and their antibacterial activities against various bacterial strains. Results indicated significant zones of inhibition, supporting the potential use of these compounds as antimicrobial agents .
  • Another research article detailed the structural analysis of thiophene derivatives using X-ray crystallography, revealing insights into their molecular interactions and stability . Such structural studies are crucial for understanding how modifications to the compound can enhance its biological activity.

Mechanism of Action

The mechanism by which ETHYL 2-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors, altering signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Modifications

The target compound’s structural analogs vary primarily in the substituents at position 2 of the cyclopenta[b]thiophene core. Key examples include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent (Position 2) Core Structure Key Properties/Activities Reference
Target Compound [(Pyridin-2-ylsulfanyl)acetyl]amino Cyclopenta[b]thiophene Potential for hydrogen bonding via pyridine; enhanced π-π stacking
GLX351322 [4-(Furan-2-carbonyl)piperazin-1-yl]acetyl]amino Cyclopenta[b]thiophene NOX4 inhibitor (IC₅₀: 5 µM); moderate metabolic stability
Compound 4a 5-Bromopentanamido Cyclopenta[b]thiophene Lipophilic side chain; may improve membrane permeability
Compound 6o (2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino Tetrahydrobenzo[b]thiophene Larger fused ring system; hydroxyphenyl enhances solubility
Ethyl 2-(3-phenylthioureido)... Phenylthioureido Cyclopenta[b]thiophene Antifungal/antibacterial activity; thiourea linkage

Physicochemical Properties

  • Solubility : The pyridinylsulfanyl group may enhance aqueous solubility compared to purely alkyl substituents (e.g., 4a) due to its polarizable sulfur atom and aromatic nitrogen.
  • Lipophilicity : Bromoalkyl chains (4a) increase logP values, favoring membrane penetration, while hydroxyphenyl groups (6o) improve hydrophilicity .

Biological Activity

Ethyl 2-{[(pyridin-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 262.33 g/mol

The presence of a pyridine ring and a thiophene moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb). For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.69 μM against Mtb H37Rv, indicating strong antibacterial effects .

CompoundMIC (μM)Target Organism
330.69Mtb H37Rv
INH0.24Mtb H37Rv

Cytotoxicity Studies

Cytotoxicity assays using the THP-1 human monocytic cell line revealed an IC50_{50} value of 6.2 μM for compound 33, indicating that while it is effective against pathogens, it also exhibits some level of toxicity towards human cells . This balance between efficacy and safety is crucial in drug development.

The mechanism by which this compound exerts its effects may involve the inhibition of mycolic acid synthesis in Mtb. Studies have shown that related compounds significantly inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance, modifications to the thiophene core and the introduction of substituents at strategic positions have been shown to increase potency against bacterial strains .

Case Studies

  • Case Study on Antitubercular Activity :
    • A series of thiophene derivatives were synthesized and evaluated for their antitubercular activity.
    • Compound 33 showed promising results with an MIC < 50 μM in growth inhibition assays against Mtb.
  • Cytotoxicity Assessment :
    • The cytotoxic effects were evaluated on THP-1 cells differentiated into macrophages.
    • The IC50_{50} values indicated that while effective against Mtb, caution is required due to potential toxicity to human cells.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives and functionalization via condensation. For example:

  • Step 1 : Preparation of the 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene core via cyclization reactions using thiophene precursors and electrophiles.
  • Step 2 : Introduction of the pyridin-2-ylsulfanyl acetyl group via nucleophilic substitution or condensation with phenyl isothiocyanate analogs .
  • Critical Conditions : Reflux in ethanol with catalytic acetic acid (5–6 hours) improves reaction efficiency. Purification via recrystallization (ethanol or isopropyl alcohol) ensures high purity (>90%) .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • X-ray crystallography resolves the bicyclic thiophene core and confirms substituent positions (e.g., hydrogen bonding between the thioureido group and pyridine ring) .
  • Spectroscopy : IR confirms amide (C=O, ~1650 cm⁻¹) and thiophene (C-S, ~690 cm⁻¹) bonds. ¹H/¹³C NMR identifies cyclopenta[b]thiophene protons (δ 2.5–3.2 ppm) and ester groups (δ 1.3–4.3 ppm) .

Q. What preliminary biological activities have been reported for this compound?

  • Antifungal/Antibacterial : 2-Thioureido-thiophene derivatives exhibit moderate activity against Candida albicans (MIC: 32 µg/mL) and Staphylococcus aureus (MIC: 64 µg/mL) via membrane disruption .
  • Anti-inflammatory : Analogous thiophene carboxylates show COX-2 inhibition (IC₅₀: ~15 µM) in murine macrophage assays .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (GHS Category 3) .
  • Mitigation : Use nitrile gloves, fume hoods, and NIOSH-approved respirators. Spills require ethanol-based decontamination to avoid environmental release .

Advanced Research Questions

Q. How do reaction parameters (solvent, catalyst, temperature) influence synthetic yield and purity?

  • Solvent Effects : Ethanol enhances solubility of intermediates, while toluene optimizes Knoevenagel condensations (yield: 72–94%) .
  • Catalysts : Piperidine/acetic acid systems reduce side reactions (e.g., ester hydrolysis) during amide bond formation .
  • Temperature : Reflux (~80°C) accelerates cyclization but may degrade heat-sensitive substituents; controlled heating (60°C) balances yield and stability .

Q. What strategies address contradictions in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) to reduce inter-lab discrepancies.
  • Structural Confounders : Compare regioisomers (e.g., 4H-cyclopenta vs. benzo[b]thiophene derivatives) to isolate activity contributors .

Q. How can computational modeling predict structure-activity relationships (SAR) for target interactions?

  • Docking Studies : Use AutoDock Vina to simulate binding to C. albicans CYP51 (ΔG: −9.2 kcal/mol) .
  • QSAR Models : Correlate logP values (>4.0) with enhanced membrane permeability in antibacterial assays .

Q. What are the mechanistic insights into its instability under acidic/basic conditions?

  • Ester Hydrolysis : The ethyl carboxylate group undergoes rapid hydrolysis at pH <3 (t₁/₂: 2 hours) but remains stable at pH 5–8.
  • Thioureido Degradation : Protonation of the pyridinyl-sulfur moiety at pH >10 disrupts hydrogen bonding, reducing crystallinity .

Q. How can synthetic routes be optimized for scalability without compromising activity?

  • Flow Chemistry : Continuous reactors minimize intermediate isolation steps, improving yield (85% vs. 70% batch) .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during pyridinyl-sulfur functionalization .

Q. What advanced spectral techniques resolve ambiguities in structural analogs?

  • 2D NMR (HSQC/HMBC) : Assigns overlapping cyclopenta[b]thiophene protons (e.g., H-5/H-6 coupling constants: J=8.2 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 433.0843 (calculated: 433.0845) .

Methodological Recommendations

  • Synthesis : Prioritize ethanol reflux with catalytic acetic acid for reproducible yields .
  • Characterization : Combine X-ray crystallography with 2D NMR for unambiguous structural assignment .
  • Biological Testing : Use standardized CLSI protocols for MIC assays to ensure cross-study comparability .

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